2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile
Description
This compound features a triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a sulfanyl-linked acetonitrile moiety at position 5, and a 2-methyl-1H-1,3-benzodiazole (benzimidazole) ethyl chain at position 2.
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2S/c1-14-25-16-6-4-5-7-18(16)29(14)10-8-21-27-22-15-12-19(31-2)20(32-3)13-17(15)26-23(30(22)28-21)33-11-9-24/h4-7,12-13H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYHOGEAPXHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC#N)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves multi-step organic reactions.
Industrial Production Methods
This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Industry: It may be used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituents at positions 2 and 5, which influence physicochemical properties and synthetic accessibility. Key examples include:
Substituent Variations at Position 2
- 2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-phenylpiperazinyl)ethanone (): Position 2: Phenyl group. Position 5: Ethanone-piperazinyl substituent.
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide ():
Substituent Variations at Position 5
- 8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (): Position 5: 3-Methoxybenzyl sulfanyl group. Position 2: Methyl group.
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline ():
Physical Properties
- The acetonitrile group in the target compound likely lowers solubility compared to bulkier sulfanyl substituents (e.g., benzyl or methoxybenzyl groups) .
Biological Activity
The compound 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile represents a novel class of chemical entities with potential therapeutic applications. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is complex due to its multi-ring structure and functional groups. The significant features include:
- Dimethoxy groups : Contributing to its lipophilicity.
- Triazoloquinazoline core : Known for various biological activities.
- Benzodiazole moiety : Associated with anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated a growth inhibitory value (GI50) of 3.18 µM against MCF-7 breast cancer cells and 8.12 µM against HeLa cervical cancer cells . This suggests that the triazoloquinazoline scaffold may enhance the anticancer activity of the compound.
The proposed mechanism involves the inhibition of specific kinases that are overexpressed in cancers. The compound may interact with proteins such as NEK7 and NEK9, which are implicated in cell cycle regulation and apoptosis . Molecular docking studies suggest favorable interactions between the compound and these targets, indicating a potential pathway for therapeutic efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results highlight its potential as an effective anticancer agent:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
| Vero | Not specified |
These findings underscore the need for further exploration into its pharmacological properties and therapeutic applications.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential and safety profile of the compound. Preliminary investigations should focus on animal models to evaluate pharmacokinetics and toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
